molecular formula C8H10N2O3 B13517040 Ethyl 5-amino-2-hydroxynicotinate

Ethyl 5-amino-2-hydroxynicotinate

Cat. No.: B13517040
M. Wt: 182.18 g/mol
InChI Key: GWZDHTCMTOHCQF-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2-hydroxypyridine-3-carboxylate is an organic compound that belongs to the pyridine family. This compound is characterized by its pyridine ring, which is a six-membered ring containing one nitrogen atom. The presence of amino, hydroxyl, and carboxylate groups attached to the pyridine ring makes this compound highly versatile and reactive. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-amino-2-hydroxypyridine-3-carboxylate can be synthesized through several methods. One common method involves the reaction of 2,5-dihydroxypyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the desired product.

Another method involves the cyclization of ethyl 3-amino-4-hydroxybenzoate with formamide under acidic conditions

Industrial Production Methods

In industrial settings, the production of ethyl 5-amino-2-hydroxypyridine-3-carboxylate often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. Industrial production also focuses on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-2-hydroxypyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ethyl 5-amino-2-oxopyridine-3-carboxylate.

    Reduction: Formation of ethyl 5-amino-2-hydroxypyridine-3-carboxamide.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-amino-2-hydroxypyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential as a bioactive compound. It has shown promise in the development of enzyme inhibitors and other biologically active molecules.

    Medicine: Explored for its potential therapeutic applications. It is being studied for its role in the development of new drugs, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Used in the production of fine chemicals and specialty chemicals. It is also used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 5-amino-2-hydroxypyridine-3-carboxylate involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes and receptors, leading to inhibition or activation of their functions. The carboxylate group can also participate in ionic interactions, further modulating the activity of the target molecules. These interactions can affect various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Ethyl 5-amino-2-hydroxypyridine-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-amino-4-hydroxypyridine-3-carboxylate: Similar structure but with different substitution patterns, leading to different reactivity and applications.

    Ethyl 5-amino-2-hydroxybenzoate: Contains a benzene ring instead of a pyridine ring, resulting in different chemical properties and uses.

    Ethyl 3-amino-4-hydroxybenzoate: Another benzene derivative with different substitution patterns and reactivity.

The uniqueness of ethyl 5-amino-2-hydroxypyridine-3-carboxylate lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-amino-2-oxo-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-2-13-8(12)6-3-5(9)4-10-7(6)11/h3-4H,2,9H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZDHTCMTOHCQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CNC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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